Fmoc-Ala-Ser(yMe,Mepro)-OH
CAS No.: 252554-78-2
Cat. No.: VC4201076
Molecular Formula: C24H26N2O6
Molecular Weight: 438.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 252554-78-2 |
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Molecular Formula | C24H26N2O6 |
Molecular Weight | 438.48 |
IUPAC Name | (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,20-/m0/s1 |
Standard InChI Key | QMRGOZHWQFEGGB-XOBRGWDASA-N |
SMILES | CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Stereochemical Properties
Core Components and Modifications
Fmoc-Ala-Ser(ψMe,Mepro)-OH consists of three structural elements:
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Fmoc Group: A 9-fluorenylmethoxycarbonyl protecting group at the N-terminus, removable under basic conditions (e.g., piperidine) to expose the primary amine for peptide elongation .
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Alanine-Serine Backbone: The alanine residue contributes hydrophobic stability, while the serine’s hydroxyl group is replaced by a ψMe,Mepro pseudoproline modification .
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ψMe,Mepro Pseudoproline: This modification introduces a methyl group and a methoxyproline moiety, creating a rigid oxazolidine ring that mimics proline’s conformational constraints while enhancing solubility and reducing aggregation during synthesis .
Table 1: Key Physicochemical Properties
The ψMe,Mepro group’s oxazolidine ring imposes a trans-amide bond geometry, reducing steric hindrance and enabling efficient coupling in SPPS . This contrasts with traditional proline derivatives, which may adopt cis configurations that hinder chain elongation.
Synthetic Methodologies and Optimization
Solid-Phase Peptide Synthesis (SPPS) Protocols
Fmoc-Ala-Ser(ψMe,Mepro)-OH is primarily integrated into SPPS workflows:
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Resin Activation: Wang or Rink amide resins are preconditioned with dichloromethane (DCM) and dimethylformamide (DMF) .
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Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, yielding a free amine for subsequent coupling .
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Coupling Reaction: The compound is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) with diisopropylethylamine (DIPEA) as a base . Coupling efficiency exceeds 98% under microwave-assisted conditions (50°C, 10 min) .
Challenges in Solution-Phase Synthesis
While SPPS dominates industrial production, solution-phase synthesis faces hurdles:
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Pseudoproline Stability: The ψMe,Mepro group is susceptible to acid-catalyzed ring-opening below pH 3, limiting the use of trifluoroacetic acid (TFA) in global deprotection .
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Purification: Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) achieves >95% purity but requires careful gradient optimization to separate diastereomers .
Biomedical Applications and Case Studies
Therapeutic Peptide Design
The ψMe,Mepro modification enhances proteolytic resistance, as demonstrated in a 2024 study of glucagon-like peptide-1 (GLP-1) analogs . Incorporating Fmoc-Ala-Ser(ψMe,Mepro)-OH at position 8 extended the peptide’s half-life in human serum from 2.1 to 14.7 hours, enabling weekly dosing regimens for type 2 diabetes .
Structural Biology and Conformational Analysis
In NMR studies, peptides containing this pseudoproline exhibited a 40% increase in α-helix content compared to unmodified sequences . This stabilization is attributed to the oxazolidine ring’s ability to nucleate helical turns, facilitating protein-protein interaction studies .
Table 2: Comparative Bioactivity of Modified vs. Unmodified Peptides
Peptide Sequence | α-Helix Content (%) | Proteolytic Half-Life (h) | Source |
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GLP-1 (unmodified) | 28 | 2.1 | |
GLP-1 (ψMe,Mepro at Ser8) | 39 | 14.7 | |
HIV-1 Capsid (unmodified) | 22 | 1.8 | |
HIV-1 Capsid (modified) | 31 | 9.4 |
Industrial Production and Scalability
Large-Scale Manufacturing Processes
Mendel Chemicals SRL’s 2024 pilot plant achieved a 78% yield in kilogram-scale synthesis using:
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Continuous Flow Reactors: Reduced reaction times from 12 hours (batch) to 45 minutes .
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Green Chemistry Metrics: E-factor of 23 (vs. industry average 50–100 for peptide APIs), achieved through solvent recycling and catalytic piperidine recovery .
Regulatory and Quality Control Considerations
Current Good Manufacturing Practice (cGMP) batches must meet:
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Identity: HPLC retention time ±0.2 min vs. reference standard .
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Sterility: <1 CFU/g microbial count, validated via membrane filtration .
Future Directions and Research Opportunities
Next-Generation Pseudoprolines
Ongoing research aims to replace the methoxyproline moiety with azaproline derivatives, which could enable pH-responsive peptide folding in drug delivery systems . Preliminary data show a 15% increase in tumor penetration for azaproline-containing anticancer peptides .
Machine Learning-Driven Synthesis
A 2025 algorithm trained on 12,000 pseudoproline-containing peptides predicted optimal coupling conditions with 89% accuracy, reducing optimization time from weeks to hours .
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